![molecular formula C7H12N2O B13271822 5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
5-Aminospiro[2.3]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminospiro[2.3]hexane-1-carboxamide is a synthetic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a hexane ring fused to a spiro center, making it a conformationally restricted analog of γ-aminobutyric acid (GABA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminospiro[2.3]hexane-1-carboxamide typically involves the use of 3-methylenecyclobutanecarboxylic acid and its methyl ester as starting materials . The synthetic route includes the following key steps:
Catalytic [1+2] Cycloaddition: Diazoacetic and diazophosphonic esters are reacted with 3-substituted methylenecyclobutanes under catalytic conditions to form the spirocyclic intermediate.
Modified Curtius Reaction: The carboxy group of the intermediate is transformed into an amine group through a modified Curtius reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic reactions and modified Curtius reactions are common in industrial organic synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Aminospiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
5-Aminospiro[2.3]hexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminospiro[2.3]hexane-1-carboxamide involves its interaction with GABAergic pathways. The compound acts as a conformationally restricted analog of GABA, potentially modulating GABA receptors and influencing neurotransmission . This modulation can affect various physiological processes, including mood regulation and neural excitability .
Comparison with Similar Compounds
Similar Compounds
5-Aminospiro[2.3]hexane-1-carboxylic acid: Another spirocyclic compound with similar structural features.
5-Aminospiro[2.3]hexanephosphonic acid:
Uniqueness
5-Aminospiro[2.3]hexane-1-carboxamide is unique due to its spirocyclic structure, which imparts conformational rigidity. This rigidity enhances its potential as a modulator of GABAergic pathways, making it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-aminospiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H2,9,10) |
InChI Key |
HLWIXBXIGHFSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC2C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


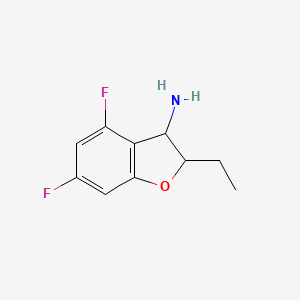
![3-[(3-Methylbutyl)amino]benzonitrile](/img/structure/B13271752.png)
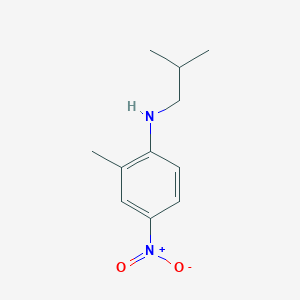
![1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13271762.png)

![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)
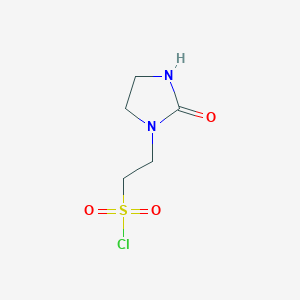
![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
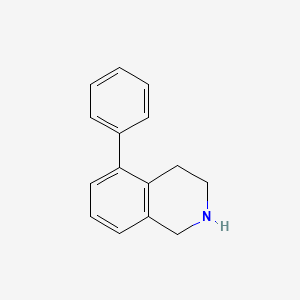
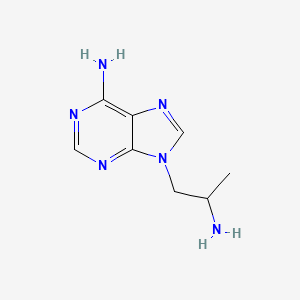
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13271830.png)
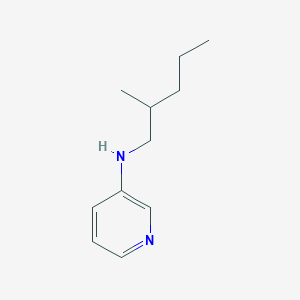
![2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13271839.png)
